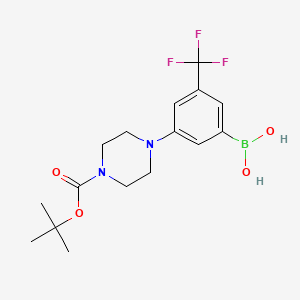

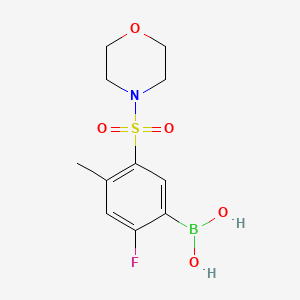

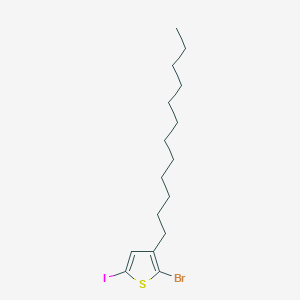

(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid

Overview

Description

“(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid” is a chemical compound that can be used as a reactant/reagent in the preparation of substituted phenylalanine derivatives . These derivatives can act as factor XI modulators for treating thrombotic and thromboembolic diseases .

Chemical Reactions Analysis

This compound can be used as a reactant/reagent in the preparation of substituted phenylalanine derivatives . These derivatives can act as factor XI modulators, which are used for treating thrombotic and thromboembolic diseases .Scientific Research Applications

Synthesis and Organic Chemistry Applications

- (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid serves as an important intermediate in organic synthesis. It's utilized in Suzuki aryl-coupling reactions for synthesizing olefins, styrenes, and biphenyl derivatives, which are applied in the synthesis of various natural products and organic materials. The synthesis process involves a two-step reaction using organic lithium reagents and yields a total of 75.5% (Sun Hai-xia et al., 2015).

Fluorescence Studies and Sensing Applications

- Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for their fluorescence quenching properties in alcohols. This property is leveraged in fluorescence measurements, particularly in understanding the effects of different solutes and their conformations in the ground state (H. S. Geethanjali et al., 2015).

Analytical Chemistry and Detection Techniques

- A novel pH-responsive fluorescence probe based on (4-morpholinomythyl) boronic acid has been developed for detecting trace levels of organophosphorus pesticides in fruit juices. This fluorescence assay demonstrated high sensitivity and specificity, making it a useful tool in food safety and environmental monitoring (Qiaowei Zhao et al., 2021).

Medical and Biological Research

- Research on boronic acid derivatives has shown potential in medical and biological fields due to their ability to bind nucleophilic species and convert arylboronates into phenols. These properties have been utilized in developing various boronic acid and boronate-based fluorescent chemosensors for detecting biologically relevant species such as carbohydrates, dopamine, and fluorides (Zhiqian Guo et al., 2012).

Safety And Hazards

properties

IUPAC Name |

(2-fluoro-4-methyl-5-morpholin-4-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO5S/c1-8-6-10(13)9(12(15)16)7-11(8)20(17,18)14-2-4-19-5-3-14/h6-7,15-16H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAHYSVEYASQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride](/img/structure/B1458497.png)

![5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1458498.png)

![methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458503.png)